4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
Overview
Description
4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde: is a complex organic compound featuring a boronic acid derivative and two aldehyde groups. This compound is often used in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process starting from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and appropriate phenyl derivatives. The reaction typically involves the formation of a boronic acid intermediate followed by a coupling reaction with a phenylamine derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The aldehyde groups can be oxidized to carboxylic acids.
Reduction: : The compound can be reduced to form an alcohol derivative.
Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Carboxylic acids.
Reduction: : Alcohols.
Substitution: : Various boronic acid derivatives.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: : Used in the synthesis of COFs and other advanced materials.
Biology: : Employed in the development of bioconjugation techniques and biomolecular labeling.
Medicine: : Potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: : Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules or synthetic polymers.
Comparison with Similar Compounds
This compound is unique due to its combination of boronic acid and aldehyde functionalities. Similar compounds include:
Boronic acids: : These compounds typically lack the aldehyde groups and are used in different contexts.
Dibenzaldehydes: : These compounds lack the boronic acid group and are used in different synthetic applications.
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Properties
IUPAC Name |
4-[N-(4-formylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BNO4/c1-25(2)26(3,4)32-27(31-25)21-9-15-24(16-10-21)28(22-11-5-19(17-29)6-12-22)23-13-7-20(18-30)8-14-23/h5-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVCJCDWYHWAEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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